1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole
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Overview
Description
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of pyrrole-derived intermediates, followed by cyclization reactions catalyzed by metals or other catalysts .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Uniqueness
1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90013-01-7 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-methyl-3,10-dihydro-2H-pyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C15H14N2/c1-17-9-8-10-6-7-12-11-4-2-3-5-13(11)16-14(12)15(10)17/h2-7,16H,8-9H2,1H3 |
InChI Key |
XPPLZHSCVYPSGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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